![molecular formula C24H22N6O2 B2964678 N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207055-78-4](/img/no-structure.png)
N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including benzylation , cyclization , and acetylation . Researchers have reported various synthetic routes, but a common approach involves the reaction of an appropriate benzyl halide with a pyrazolo-triazolo-pyrazine precursor . The final step typically includes acetylation of the amine group to yield the desired product .
Molecular Structure Analysis
The molecular formula of N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is C~17~H~16~N~6~O~2~ . It contains a benzyl group , a pyrazolo-triazolo-pyrazine core , and an acetamide moiety . The bromine atom in the structure contributes to its reactivity and pharmacological properties .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, such as hydrolysis , oxidation , and substitution . Researchers have explored its reactivity with different nucleophiles and electrophiles. These reactions play a crucial role in designing derivatives with improved bioactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Derivatives of pyrazoline and pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential as antimicrobial agents (Hassan, 2013).
Anticonvulsant Activity : Certain alkanamide derivatives bearing heterocyclic rings have been synthesized and tested for anticonvulsant activity. The presence of a 1,2,4-triazole ring enhances activity, demonstrating the chemical's potential in developing anticonvulsant drugs (Tarikogullari et al., 2010).
Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals (Fadda et al., 2017).
Anticancer and Antimicrobial Activities : New antipyrine-based heterocycles have been synthesized, some of which possess anticancer and antimicrobial activities. These findings support the exploration of antipyrine derivatives in cancer therapy and infection control (Riyadh et al., 2013).
Chemical Synthesis and Characterization
Synthesis of Novel Heterocycles : The synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine derivatives has been achieved, expanding the repertoire of heterocyclic compounds available for further biological and pharmaceutical evaluation (Abdelhamid et al., 2012).
Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, indicating their potential binding energies and biological activities (Flefel et al., 2018).
Antioxidant Studies : The synthesis of novel N-substituted benzyl/phenyl derivatives has shown moderate to significant radical scavenging activity, pointing to their potential as antioxidants (Ahmad et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylpyrazol-5-one, which is then reacted with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethylphenylpyrazol-5-one.", "Step 2: Reaction of 3,4-dimethylphenylpyrazol-5-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride.", "Step 3: Reaction of 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride with benzylamine in the presence of a base such as triethylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
Número CAS |
1207055-78-4 |
Fórmula molecular |
C24H22N6O2 |
Peso molecular |
426.48 |
Nombre IUPAC |
N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-16-8-9-19(12-17(16)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)15-22(31)25-14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,25,31) |
Clave InChI |
YFFXSSQVCYWETI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C3=C2)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



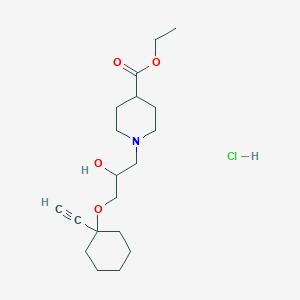
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
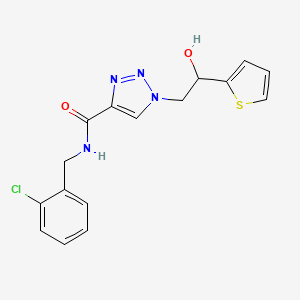
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)
![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)
![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)
![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)
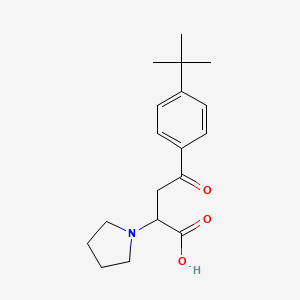
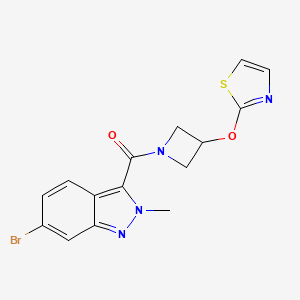
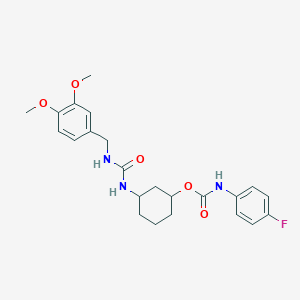
![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)